5-bromo-1H-indole-3-carbaldehyde O-ethyloxime 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime
Brand Name: Vulcanchem
CAS No.: 866155-78-4
VCID: VC6443275
InChI: InChI=1S/C11H11BrN2O/c1-2-15-14-7-8-6-13-11-4-3-9(12)5-10(8)11/h3-7,13H,2H2,1H3/b14-7-
SMILES: CCON=CC1=CNC2=C1C=C(C=C2)Br
Molecular Formula: C11H11BrN2O
Molecular Weight: 267.126

5-bromo-1H-indole-3-carbaldehyde O-ethyloxime

CAS No.: 866155-78-4

Cat. No.: VC6443275

Molecular Formula: C11H11BrN2O

Molecular Weight: 267.126

* For research use only. Not for human or veterinary use.

5-bromo-1H-indole-3-carbaldehyde O-ethyloxime - 866155-78-4

Specification

CAS No. 866155-78-4
Molecular Formula C11H11BrN2O
Molecular Weight 267.126
IUPAC Name (Z)-1-(5-bromo-1H-indol-3-yl)-N-ethoxymethanimine
Standard InChI InChI=1S/C11H11BrN2O/c1-2-15-14-7-8-6-13-11-4-3-9(12)5-10(8)11/h3-7,13H,2H2,1H3/b14-7-
Standard InChI Key NAPUTMHXBJYVNI-AUWJEWJLSA-N
SMILES CCON=CC1=CNC2=C1C=C(C=C2)Br

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound is systematically named (Z)-1-(5-bromo-1H-indol-3-yl)-N-ethoxymethanimine under IUPAC guidelines . Its molecular formula is C₁₁H₁₁BrN₂O, with a molecular weight of 267.12 g/mol . Key synonyms include:

Table 1: Core Chemical Identifiers

PropertyValue
Molecular FormulaC₁₁H₁₁BrN₂O
Molecular Weight267.12 g/mol
CAS Registry Number866155-78-4
SMILES NotationCCO/N=C\C1=CNC2=C1C=C(C=C2)Br
InChI KeyNAPUTMHXBJYVNI-AUWJEWJLSA-N

Stereochemical Configuration

The (Z) configuration of the oxime group is confirmed by its InChI descriptor, which specifies the spatial arrangement of the ethoxyamine moiety relative to the indole ring . This stereochemistry influences intermolecular interactions and reactivity.

Synthesis and Production

Table 2: Key Reaction Conditions for 5-Bromoindole Synthesis

StepReagents/ConditionsYield/Purity
BrominationBr₂ (1–2:1 ratio to intermediate), 0°C99.2–99.3% purity
DeprotectionKOH/NaOH reflux (12–18 h)Crystallization

Oxime Formation

The aldehyde group at position 3 of 5-bromoindole-3-carbaldehyde reacts with O-ethylhydroxylamine to form the oxime. While specific details are absent in the sources, standard oximation conditions (e.g., ethanol, mild acid catalysis) are typically employed for analogous compounds.

Physicochemical Properties

Computed Physicochemical Metrics

PubChem’s computational data provides critical insights into the compound’s behavior :

Table 3: Physicochemical Properties

PropertyValue
XLogP3 (Partition Coefficient)3.2
Hydrogen Bond Donors1 (indole NH)
Hydrogen Bond Acceptors2 (oxime, ether)
Rotatable Bonds3
Topological Polar Surface Area37.4 Ų
Heavy Atom Count15

Stability and Reactivity

The bromine atom at position 5 and the oxime group at position 3 render the compound electrophilic, with potential for nucleophilic substitution or condensation reactions. The oxime’s (Z) configuration may influence crystalline packing, as evidenced by its needle-like crystal morphology .

Applications and Research Significance

Pharmaceutical Intermediates

Indole derivatives are pivotal in drug discovery (e.g., kinase inhibitors, serotonin analogs). The bromine atom enhances binding to hydrophobic protein pockets, while the oxime group serves as a bioisostere for carbonyls or a prodrug moiety.

Agrochemical Development

Brominated indoles are explored as precursors for herbicides and fungicides. The oxime’s ability to chelate metals could enhance pesticidal activity.

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